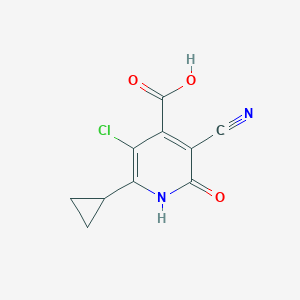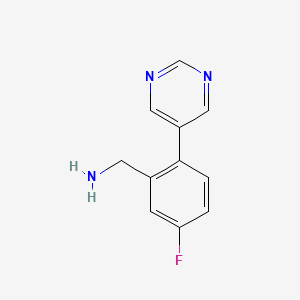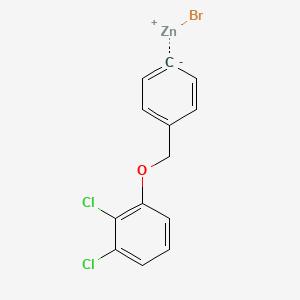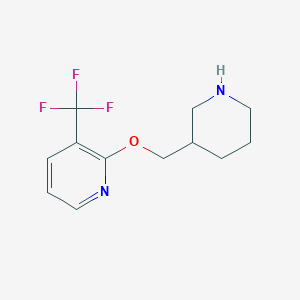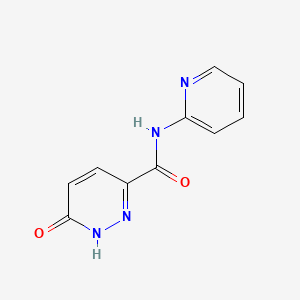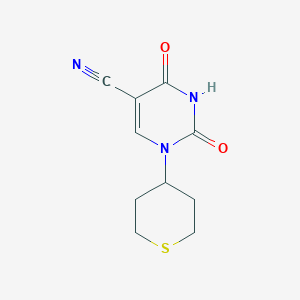
N-Naphthalen-2-yl-3-nitro-phthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Naphthalen-2-yl-3-nitro-phthalamic acid is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-yl-3-nitro-phthalamic acid typically involves the nitration of naphthalene followed by the formation of the phthalamic acid derivative. One common method involves the reaction of naphthalene with nitric acid to introduce the nitro group, followed by the reaction with phthalic anhydride to form the phthalamic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Naphthalen-2-yl-3-nitro-phthalamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Naphthalen-2-yl-3-amino-phthalamic acid, while oxidation can produce various oxidized derivatives .
Applications De Recherche Scientifique
N-Naphthalen-2-yl-3-nitro-phthalamic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Naphthalen-2-yl-3-nitro-phthalamic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 3,5-dinitrobenzoate: Another naphthalene derivative with similar structural features but different functional groups.
Indole derivatives: Compounds with a similar aromatic structure but containing an indole ring instead of a naphthalene ring.
Uniqueness
N-Naphthalen-2-yl-3-nitro-phthalamic acid is unique due to its specific combination of a naphthalene ring and a nitro-phthalamic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C18H12N2O5 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
2-(naphthalen-2-ylcarbamoyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C18H12N2O5/c21-17(16-14(18(22)23)6-3-7-15(16)20(24)25)19-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,21)(H,22,23) |
Clé InChI |
YBCFXEXIXKNMBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Solubilité |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)
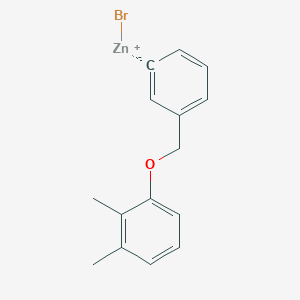
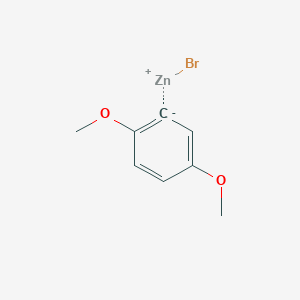
![(S)-5-Chloro-1,2-dimethyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one](/img/structure/B14880887.png)
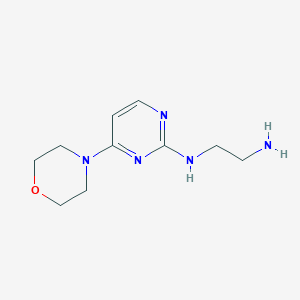
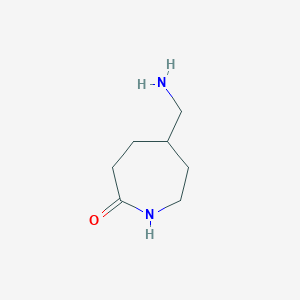
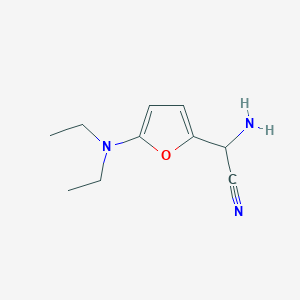
![4-[2-(Butan-2-ylsulfanyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14880908.png)
